

Decoding the Certificate of Analysis: An In-depth Technical Guide to Eprinomectin-d3

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Compound of Interest

Compound Name: *Eprinomectin-d3*

Cat. No.: *B12403936*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the key components found on a Certificate of Analysis (CoA) for **Eprinomectin-d3**, a deuterated analog of the broad-spectrum antiparasitic agent Eprinomectin. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled internal standard, which is essential for its application in pharmacokinetic studies and residue analysis.

Quantitative Data Summary

A Certificate of Analysis for **Eprinomectin-d3** provides critical quantitative data that confirms the identity, purity, and quality of the material. The following tables summarize the typical information and acceptance criteria presented in a CoA.

Table 1: Identification and Chemical Properties

Parameter	Specification	Typical Value
Product Name	Eprinomectin-d3	Eprinomectin-d3
CAS Number	123997-26-2 (unlabeled)	123997-26-2 (unlabeled)
Molecular Formula	C ₅₀ H ₇₂ D ₃ NO ₁₄ (B1a-d3)	C ₅₀ H ₇₂ D ₃ NO ₁₄
Molecular Weight	917.16 g/mol (B1a-d3)	917.16
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Methanol, Acetonitrile	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Typical Result
Purity (B1a-d3 + B1b-d3)	HPLC	≥ 98.0%	99.5%
Isotopic Purity (d3)	Mass Spectrometry	≥ 99 atom % D	99.6 atom % D
Eprinomectin (d0)	Mass Spectrometry	≤ 0.5%	< 0.1%
Related Substances	HPLC	Report individual impurities	Conforms
- 2-epimer of Eprinomectin	≤ 0.5%	< 0.2%	Conforms
- Δ2,3-Eprinomectin	≤ 0.5%	< 0.2%	
- Other individual impurities	≤ 0.2%	< 0.1%	
Total Impurities	HPLC	≤ 2.0%	0.5%
Residual Solvents	GC-HS	As per ICH Q3C	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.3%
Assay (on as-is basis)	HPLC	95.0% - 105.0%	99.8%

Experimental Protocols

The analytical methods employed to generate the data on a CoA are crucial for understanding the reliability of the results. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of **Eprinomectin-d3** and to quantify any related substances.

Instrumentation:

- HPLC system with a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

- Column: Kinetex C8 (100 mm × 4.6 mm, 2.6 µm particle size) or equivalent reversed-phase column[1].
- Mobile Phase A: Water/Acetonitrile/Isopropanol (48:42:10, v/v/v)[1].
- Mobile Phase B: Acetonitrile[1].
- Gradient Elution: A gradient program is typically used to ensure the separation of all related impurities.
- Flow Rate: 0.7 mL/min[1].
- Column Temperature: 30 °C[1].
- Detection Wavelength: 245 nm or 252 nm[1][2].
- Injection Volume: 15 µL[3].

Sample Preparation:

- Accurately weigh about 10 mg of **Eprinomectin-d3** reference standard and sample into separate 10 mL volumetric flasks.
- Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).
- Further dilute as necessary to achieve a final concentration within the linear range of the detector.

Data Analysis:

- The purity is determined by calculating the area percentage of the **Eprinomectin-d3** peaks relative to the total peak area.
- The assay is calculated by comparing the peak area of the sample to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique used to confirm the identity of **Eprinomectin-d3** and to determine its isotopic purity.

Instrumentation:

- HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

Chromatographic Conditions:

- The HPLC conditions are often similar to those used for the purity analysis to ensure good separation before introduction into the mass spectrometer.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used[4].
- MS/MS Analysis: For confirmation, tandem mass spectrometry (MS/MS) can be employed to compare the fragmentation pattern of the sample with a reference standard[5].

- Data Acquisition: Full scan mode is used to determine the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.

Data Analysis:

- The identity is confirmed by the presence of the expected molecular ion peak for **Eprinomectin-d3**.
- Isotopic purity is determined by analyzing the relative intensities of the isotopic peaks corresponding to the deuterated and non-deuterated forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While not always included in a routine CoA, NMR data is fundamental for the initial structural elucidation and confirmation of deuteration position.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

- ^1H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.
- ^{13}C NMR: To confirm the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Sample Preparation:

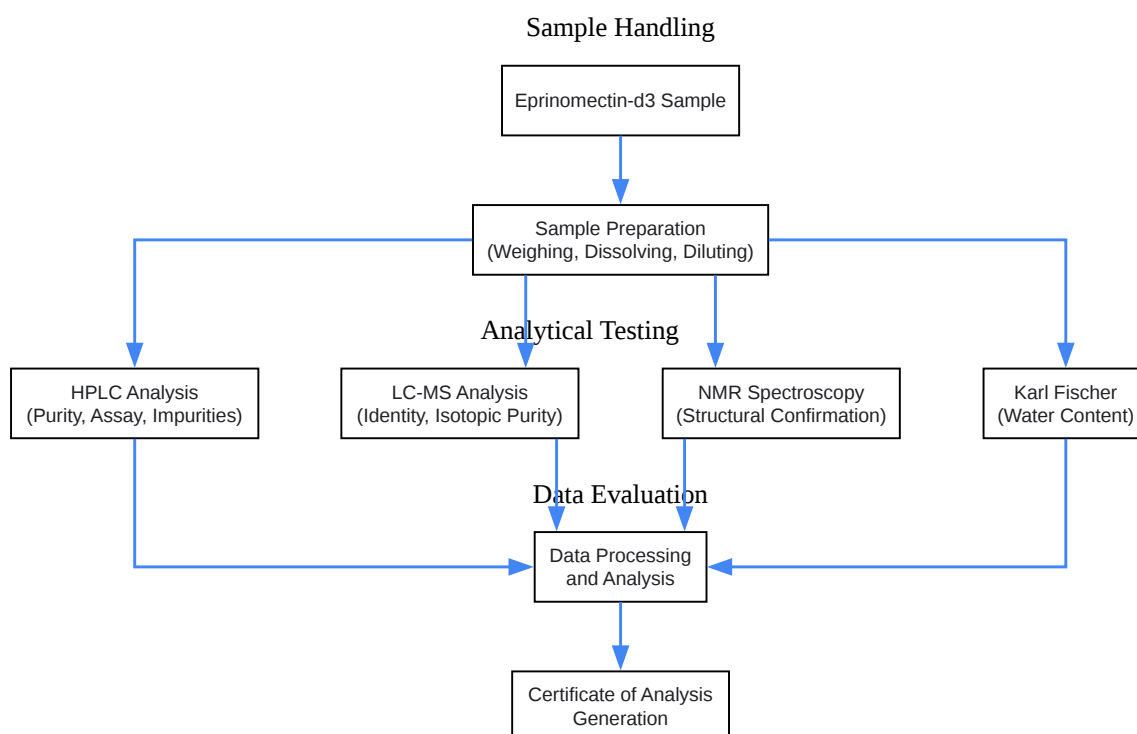
- Dissolve an appropriate amount of the **Eprinomectin-d3** sample in a suitable deuterated solvent (e.g., CDCl_3 , Methanol- d_4).
- Transfer the solution to an NMR tube.

Data Analysis:

- The resulting spectra are compared with those of a non-deuterated Eprinomectin reference standard to confirm the chemical structure and the location of the deuterium labels. The interpretation of experimental data can positively identify the structure[6].

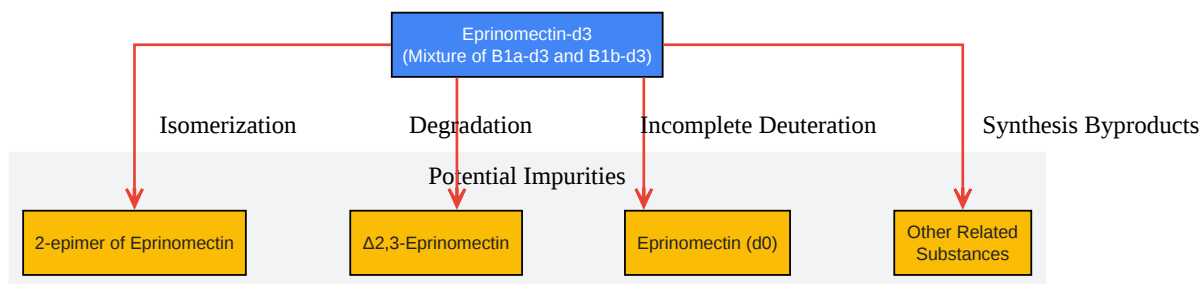
Visualizations

The following diagrams illustrate the analytical workflow and the relationship between **Eprinomectin-d3** and its potential impurities.



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Analytical Workflow for **Eprinomectin-d3**.



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